Nonoxinol

Descripción general

Descripción

Nonoxinol, también conocido como nonaoxietilenglicol o éter nonil fenil de polietilenglicol, es una mezcla de surfactantes no iónicos. Estos compuestos se utilizan principalmente como detergentes, emulsionantes, agentes humectantes y agentes antiespumantes. La variante más comúnmente discutida, el this compound-9, es ampliamente conocido por sus propiedades espermicidas y es un ingrediente clave en varios productos anticonceptivos como espumas y cremas vaginales .

Métodos De Preparación

Los nonoxinoles se sintetizan mediante la etoxilación de alquilfenoles. El proceso implica la reacción de nonilfenol con óxido de etileno, lo que da como resultado una serie de compuestos con diferentes números de grupos etoxilo (oxi-1,2-etanediilo). Esta reacción puede producir diferentes variantes como nonoxinol-4, this compound-7, this compound-9 y otras .

En la producción industrial, el this compound se prepara reaccionando nonilfenol con óxido de etileno bajo condiciones controladas. La reacción generalmente ocurre en presencia de un catalizador a temperaturas y presiones elevadas. El número de unidades de óxido de etileno agregadas determina el tipo específico de this compound producido .

Análisis De Reacciones Químicas

El nonoxinol sufre varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en alcoholes.

Sustitución: El this compound puede sufrir reacciones de sustitución donde los grupos etoxilo son reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Spermicidal Applications

Nonoxynol-9 has been primarily used as a spermicide in various contraceptive products. Its efficacy and safety have been the subject of numerous studies:

- Effectiveness : A systematic review evaluated the effectiveness of spermicidal products containing N-9, involving over 1,500 women. The cumulative probability of pregnancy during six months of typical use ranged from 10% to 22%, with higher concentrations of N-9 associated with lower pregnancy rates .

- Safety : Generally, spermicidal products are considered safe; however, they have been linked to higher pregnancy rates compared to other contraceptive methods. Minimal side effects were reported, with most users experiencing only slight disruptions in vaginal flora .

Antimicrobial Properties

Recent research has highlighted the antimicrobial effects of nonoxynol-9, particularly against various pathogens:

- Antibacterial Activity : Studies have shown that nonoxynol-9 exhibits antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated significant reductions in bacterial growth when exposed to N-9 formulations .

- Mechanism of Action : The antimicrobial action is attributed to the surfactant's ability to disrupt bacterial membranes, leading to cell lysis. This property makes N-9 a candidate for topical applications in treating skin infections .

Microbicide Research

Nonoxynol-9 has been investigated as a microbicide for STI prevention:

- HIV Prevention : Initial studies suggested that N-9 could inhibit HIV replication in vitro. However, subsequent clinical trials raised concerns about its safety, indicating that frequent use might increase the risk of HIV transmission due to induced vaginal inflammation .

- Regulatory Perspectives : The mixed results from clinical trials have led to a reevaluation of N-9's role as a microbicide, emphasizing the need for further research into safer alternatives that do not compromise mucosal integrity .

Table 1: Summary of Key Studies on Nonoxynol-9 Applications

Mecanismo De Acción

El nonoxinol-9, la variante más estudiada, ejerce sus efectos interactuando con los lípidos en las membranas de los espermatozoides. Esta interacción conduce a la lisis de la membrana del espermatozoide, lo que hace que el acrosoma, el cuello y la pieza media del espermatozoide se separen, lo que resulta en la inmovilización y la muerte del espermatozoide .

Comparación Con Compuestos Similares

El nonoxinol es parte de una familia más amplia de surfactantes no iónicos. Compuestos similares incluyen:

Octoxinol: Otro surfactante no iónico con propiedades emulsionantes y humectantes similares.

Tritón X-100: Un surfactante no iónico ampliamente utilizado en investigación bioquímica.

Polisorbato: Un grupo de surfactantes utilizados en productos farmacéuticos y alimenticios.

El this compound-9 es único debido a sus propiedades espermicidas, que no se encuentran comúnmente en otros surfactantes no iónicos .

Actividad Biológica

Nonoxynol-9 (N-9) is a nonionic surfactant that has been widely used as a spermicide and a potential microbicide for the prevention of sexually transmitted infections (STIs). Its biological activity encompasses various effects on human reproductive health, antimicrobial properties, and implications for vaginal flora. This article provides a comprehensive overview of the biological activity of Nonoxynol-9, supported by data tables, case studies, and detailed research findings.

Nonoxynol-9 exerts its biological effects primarily through its surfactant properties, which disrupt cell membranes. This mechanism is responsible for its spermicidal activity as well as its antimicrobial effects against various pathogens.

- Spermicidal Activity : N-9 has been shown to reduce sperm motility and impair sperm function. A systematic review indicated that N-9 treatment significantly decreased the percentage of progressive motile sperm and shortened the penetration distance of sperm in cervical mucus .

- Antimicrobial Effects : N-9 demonstrates varying degrees of antimicrobial activity against different bacterial strains. It has been particularly effective against vaginal pathogens like Gardnerella vaginalis while showing less efficacy against uropathogenic bacteria .

Sperm Function Studies

A systematic review analyzed clinical trials assessing the impact of N-9 on sperm functions. The results showed:

| Study | Treatment | Progressive Motile Sperm (%) | Vanguard Penetration Distance |

|---|---|---|---|

| Mauck et al. (1997) | VCF® (70 mg N-9) | 0 ± 0 | 22.2 ± 20.2 |

| Mauck et al. (1997) | 100 mg N-9 | 0.6 ± 0.9 | 23.7 ± 26.7 |

| Mauck et al. (1997) | 130 mg N-9 | 0.9 ± 2.3 | 23.7 ± 26.7 |

These findings confirm that N-9 significantly impairs sperm motility and function .

Antimicrobial Studies

In antimicrobial studies, Nonoxynol-9's effectiveness was assessed against various bacterial strains:

| Bacterial Strain | MIC90 (µg/mL) |

|---|---|

| Gardnerella vaginalis | ≤ 0.015 |

| Lactobacillus spp. | 8 |

| Uropathogenic E. coli | >32 |

The data indicates that while N-9 is effective against certain vaginal bacteria, it is less effective against uropathogenic strains .

Vaginal Flora Impact

A study on the long-term use of Nonoxynol-9 reported minimal disruptions in vaginal flora among users, although there were dose-dependent increases in anaerobic gram-negative rods and bacterial vaginosis risk with higher usage .

HIV Transmission Risk

Contrary to its intended use as a microbicide, research has indicated that frequent use of Nonoxynol-9 may increase the risk of HIV transmission due to induced vaginal inflammation . This finding highlights the need for caution in recommending N-9 as a protective agent against STIs.

Q & A

Q. Basic: What experimental protocols are recommended for assessing Nonoxinol's efficacy as a penetration enhancer in topical formulations?

Answer:

In vitro skin permeation studies using Franz diffusion cells are standard for evaluating this compound's penetration-enhancing effects. Key steps include:

- Model selection : Ex vivo human/animal skin or synthetic membranes (e.g., Strat-M®) to simulate barrier properties .

- Formulation design : Incorporate this compound at varying concentrations (e.g., 0.1–5% w/w) into hydrogels or emulsions, paired with a model active (e.g., caffeine) .

- Data collection : Measure flux, permeability coefficient, and enhancement ratio over 24–48 hours. Validate with HPLC or LC-MS for active quantification .

- Controls : Include baseline formulations without this compound to isolate its impact .

Q. Basic: How does this compound's chemical structure influence its mechanism of action in enhancing skin permeability?

Answer:

this compound, a nonionic surfactant, disrupts stratum corneum lipids via:

- Hydrophilic-lipophilic balance (HLB) : Its polyoxyethylene chain length determines micelle formation and critical micelle concentration (CMC), affecting lipid fluidity .

- Solubilization : Enhances partitioning of hydrophobic actives into skin layers by reducing interfacial tension .

- Structure-activity relationships : Longer ethylene oxide chains may reduce irritation but require higher concentrations for efficacy. Validate via comparative studies with structural analogs .

Q. Advanced: How can researchers resolve contradictions in reported data on this compound's optimal concentration for enhancing skin permeation?

Answer:

Address variability through:

- Model standardization : Use consistent skin sources (e.g., porcine over rodent) and account for hydration/pre-treatment differences .

- Dose-response analysis : Conduct meta-analyses of published data to identify concentration ranges with statistically significant enhancement ratios (p<0.05) .

- Mechanistic validation : Correlate permeation data with biophysical measurements (e.g., FTIR for lipid disorder, TEWL for barrier disruption) .

Q. Advanced: What methodologies are effective for isolating this compound's permeation-enhancing effects from other formulation variables?

Answer:

- Factorial design : Use Design of Experiments (DOE) to decouple this compound's effects from variables like pH, viscosity, or co-solvents .

- Controlled release studies : Compare passive diffusion vs. iontophoresis-assisted delivery to quantify this compound’s contribution .

- Excipient screening : Test this compound in minimalist formulations (e.g., aqueous gels) before introducing complex components .

Q. Advanced: How can researchers assess the long-term stability of this compound-containing formulations under varying storage conditions?

Answer:

- Accelerated stability testing : Expose formulations to 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor this compound degradation via HPLC and physical stability (pH, viscosity) .

- Stress testing : Use UV light or oxidative conditions to identify degradation pathways. Pair with mass spectrometry for metabolite profiling .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life based on degradation kinetics .

Q. Basic: What analytical techniques are validated for quantifying this compound in complex matrices like semi-solid formulations?

Answer:

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 220 nm for quantification .

- Sample preparation : Extract this compound using methanol/water mixtures, followed by centrifugation to remove excipients .

- Validation : Ensure linearity (R² >0.99), recovery (>95%), and precision (%RSD <2%) per ICH guidelines .

Q. Advanced: How can researchers model the diffusion kinetics of actives co-administered with this compound using computational tools?

Answer:

- Finite element modeling : Use COMSOL Multiphysics® to simulate Fickian diffusion through stratified skin layers, incorporating this compound’s effect on partition coefficients .

- Parameter optimization : Fit experimental data to Higuchi or Korsmeyer-Peppas models to identify diffusion mechanisms (e.g., anomalous transport) .

- Sensitivity analysis : Rank variables (e.g., this compound concentration, active hydrophobicity) by their impact on permeation rates .

Q. Basic: What are the key considerations for ensuring reproducibility in this compound-related experiments?

Answer:

- Standardized protocols : Adopt OECD or FDA guidelines for skin permeation studies .

- Material sourcing : Use USP-grade this compound and document supplier/lot numbers to control purity (≥98%) .

- Data transparency : Publish raw datasets, including outliers, in supplementary materials for peer validation .

Q. Advanced: How can researchers evaluate potential synergistic effects between this compound and other chemical enhancers (e.g., SLS, lecithin)?

Answer:

- Isobolographic analysis : Determine if combination indices (CI) indicate synergy (CI <1), additive (CI=1), or antagonism (CI >1) .

- Response surface methodology (RSM) : Optimize ratios using central composite design and predict permeation enhancement .

- Mechanistic studies : Use confocal Raman spectroscopy to visualize co-localization of enhancers in skin layers .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound's physicochemical properties?

Answer:

- Quality control (QC) testing : Enforce specifications for ethylene oxide content, CMC, and residual solvents via GC-MS .

- Supplier collaboration : Request certificates of analysis (CoA) with detailed chromatographic profiles .

- Pre-formulation characterization : Pre-screen each batch using DSC (melting point: ~30–35°C) and dynamic light scattering for micelle size .

Propiedades

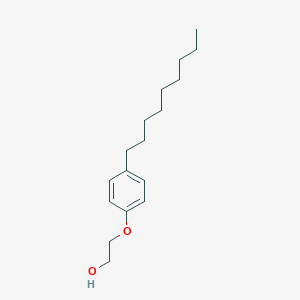

IUPAC Name |

2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGUCNZFCVULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-38-3 | |

| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4058601 | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C11-15 Pareth-20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

470 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |

CAS No. |

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nonylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-Nonylphenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.